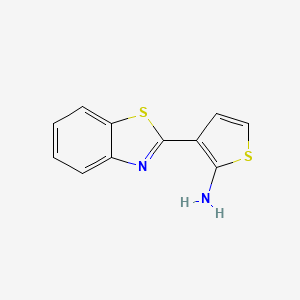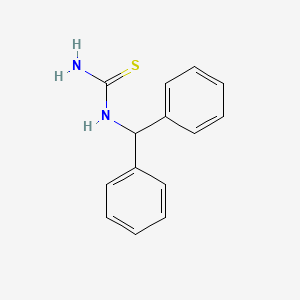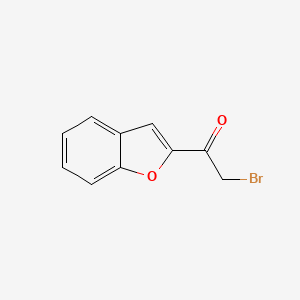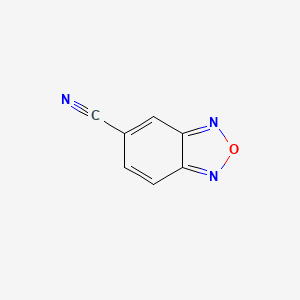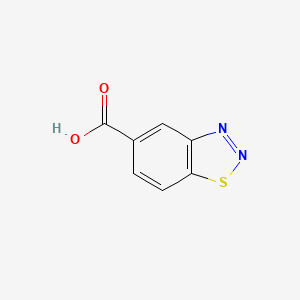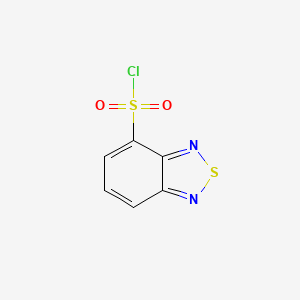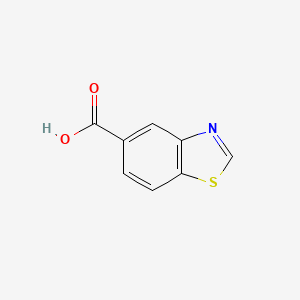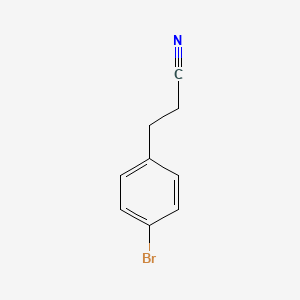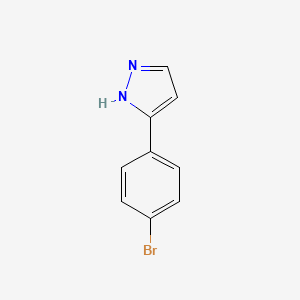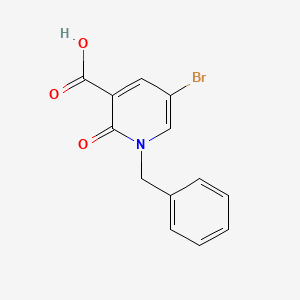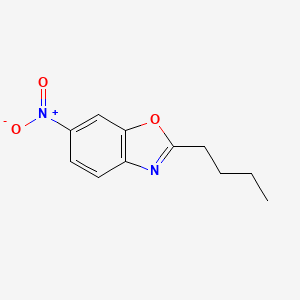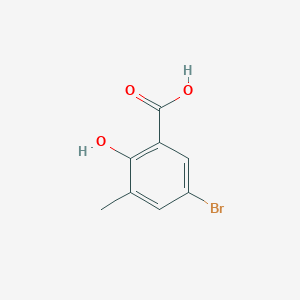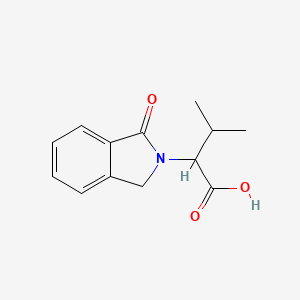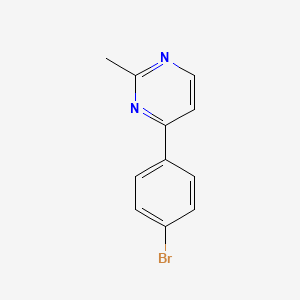
4-(4-Bromophenyl)-2-methylpyrimidine
説明
4-(4-Bromophenyl)-2-methylpyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. The presence of a bromophenyl group attached to the pyrimidine ring at the 4-position and a methyl group at the 2-position distinguishes this compound from other pyrimidines.
Synthesis Analysis
The synthesis of substituted pyrimidine compounds, including those with bromophenyl groups, often involves palladium-catalyzed cross-coupling reactions. A novel intermediate, 5-bromo-2-iodopyrimidine, has been synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to efficiently synthesize various substituted pyrimidines . Although the specific synthesis of 4-(4-Bromophenyl)-2-methylpyrimidine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, was determined using X-ray analysis, revealing a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds . These techniques could be applied to determine the molecular structure of 4-(4-Bromophenyl)-2-methylpyrimidine.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including amination, solvolysis, and dehydrobromination. The reaction of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia leads to amination, forming different aminated products through an SN(ANRORC) mechanism . Similarly, 2-(1'-Bromo-1'-methylethyl)pyrimidines have been shown to undergo solvolysis and dehydrobromination to form isopropenylpyrimidines . These reactions highlight the reactivity of brominated pyrimidine compounds and could be relevant to the chemical behavior of 4-(4-Bromophenyl)-2-methylpyrimidine.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary based on their substitution patterns. For instance, the crystal structure of a thieno[2,3-b]pyridine derivative with a 4-bromophenyl group showed intermolecular and intramolecular hydrogen bonding, indicating potential solubility and stability characteristics . The substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives have been synthesized and characterized, with their structures confirmed by IR, NMR, and MS, suggesting that similar characterization could be performed for 4-(4-Bromophenyl)-2-methylpyrimidine to determine its physical and chemical properties .
科学的研究の応用
Antimicrobial and Antiproliferative Agents
- Scientific Field: Pharmacology
- Application Summary: The compound has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative (anticancer) activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Antimicrobial Agents Against Gram-positive Pathogens
- Scientific Field: Pharmacology
- Application Summary: The compound has been used in the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4 H-1,3-oxazol-5-one, which have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .
- Methods of Application: The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
- Results: The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4 H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens .
Synthesis of New Pyridine- and Thiophene-based Copolymer
- Scientific Field: Polymer Chemistry
- Application Summary: The compound has been used in the synthesis of a new copolymer via reaction of a new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .
- Methods of Application: The synthesized monomer and polymer were characterized by FT-IR and NMR spectroscopy. The physical properties of the polymer, including solubility and viscosity, were studied .
- Results: The results showed good solubility and chain growth for the polymer. The maximum absorption peak for the polymer was 388 nm. The optical band gap energy of the polymers was determined by absorption onset and found to be 2.38 eV for the polymer .
Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine
- Scientific Field: Organic Chemistry
- Application Summary: The compound has been used in the synthesis of 2,4,6-tris (4-N-isopropylamidinophenyl)pyrimidine from 1,3-di (4-bromophenyl)propen-3-one and 4-bromobenzamidine .
- Methods of Application: The synthesis process was not detailed in the source .
- Results: The results were not provided in the source .
Synthesis of New Pyridine- and Thiophene-based Copolymer
- Scientific Field: Polymer Chemistry
- Application Summary: The compound has been used in the synthesis of a new copolymer via reaction of a new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .
- Methods of Application: The synthesized monomer and polymer were characterized by FT-IR and NMR spectroscopy. The physical properties of the polymer, including solubility and viscosity, were studied .
- Results: The results showed good solubility and chain growth for the polymer. The maximum absorption peak for the polymer was 388 nm. The optical band gap energy of the polymers was determined by absorption onset and found to be 2.38 eV for the polymer .
Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine
- Scientific Field: Organic Chemistry
- Application Summary: The compound has been used in the synthesis of 2,4,6-tris (4-N-isopropylamidinophenyl)pyrimidine from 1,3-di (4-bromophenyl)propen-3-one and 4-bromobenzamidine .
- Methods of Application: The synthesis process was not detailed in the source .
- Results: The results were not provided in the source .
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
将来の方向性
This involves predicting or suggesting further studies, potential uses, or synthesis methods for the compound based on current research findings.
Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like “4-(4-Bromophenyl)-2-methylpyrimidine”, you may need to consult scientific literature or databases. If you have access to them, resources like PubChem, ChemSpider, and Google Scholar can be very useful. Please ensure to use this information responsibly and ethically.
特性
IUPAC Name |
4-(4-bromophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNFCICFTHMQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384825 | |
| Record name | 4-(4-bromophenyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-methylpyrimidine | |
CAS RN |
499785-50-1 | |
| Record name | 4-(4-bromophenyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



